

# Spectroscopic Characterization of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	4-Allylaminocarbonylphenylboronic acid
Cat. No.:	B1274398

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This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for **4-Allylaminocarbonylphenylboronic acid**. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally analogous phenylboronic acid derivatives to predict the spectral characteristics. It also outlines detailed experimental protocols for acquiring such data and includes workflow diagrams for each spectroscopic technique.

## Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for **4-Allylaminocarbonylphenylboronic acid**. These predictions are based on the analysis of similar compounds and established principles of spectroscopic interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4-Allylaminocarbonylphenylboronic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.2 - 8.0	d	2H	Ar-H (ortho to - B(OH) <sub>2</sub> )	
~7.9 - 7.7	d	2H	Ar-H (ortho to - C(O)NH-)	
~8.5 - 8.0	br s	1H	-NH-	Chemical shift can be variable and may exchange with D <sub>2</sub> O.
~6.0 - 5.8	m	1H	-CH=CH <sub>2</sub>	
~5.3 - 5.1	m	2H	-CH=CH <sub>2</sub>	
~4.1 - 3.9	t	2H	-NH-CH <sub>2</sub> -	
~8.0 - 7.0	br s	2H	-B(OH) <sub>2</sub>	Chemical shift is highly variable and concentration-dependent; may exchange with D <sub>2</sub> O.

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-Allylaminocarbonylphenylboronic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~166	C=O (Amide)	
~135	Ar-C (ipso, attached to -B(OH) <sub>2</sub> )	Signal may be broad due to quadrupolar relaxation of the boron nucleus.
~134	Ar-C (ipso, attached to -C(O)NH-)	
~134	-CH=CH <sub>2</sub>	
~128	Ar-CH	
~127	Ar-CH	
~116	-CH=CH <sub>2</sub>	
~42	-NH-CH <sub>2</sub> -	

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Allylaminocarbonylphenylboronic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H stretch (from B(OH) <sub>2</sub> ) and N-H stretch
~3080	Medium	=C-H stretch (Aromatic and Alkene)
~2950 - 2850	Medium	C-H stretch (Aliphatic)
~1640	Strong	C=O stretch (Amide I)
~1610, ~1500	Medium	C=C stretch (Aromatic)
~1540	Medium	N-H bend (Amide II)
~1350	Strong	B-O stretch
~1090	Medium	B-C stretch
~990, ~920	Medium	=C-H bend (out-of-plane, Alkene)
~850	Strong	C-H bend (out-of-plane, p-disubstituted benzene)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Allylaminocarbonylphenylboronic acid**

m/z	Ion	Notes
205.08	[M] <sup>+</sup>	Molecular ion (if observed in EI)
206.08	[M+H] <sup>+</sup>	Protonated molecule (in ESI+)
204.07	[M-H] <sup>-</sup>	Deprotonated molecule (in ESI-)
187.07	[M-H <sub>2</sub> O] <sup>+</sup>	Loss of water from the boronic acid moiety
162.07	[M-B(OH) <sub>2</sub> ] <sup>+</sup>	Loss of the boronic acid group
149.06	[M-C <sub>3</sub> H <sub>5</sub> N] <sup>+</sup>	Loss of the allyl amine group
121.03	[C <sub>7</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>	Fragment corresponding to the phenylboronic acid core

Note: The exact mass of **4-Allylaminocarbonylphenylboronic acid** ( $C_{10}H_{12}BNO_3$ ) is 205.0859.

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the chemical structure of **4-Allylaminocarbonylphenylboronic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). Arylboronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their anhydrides (boroxines); gentle heating or sonication may aid dissolution.[\[1\]](#)

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
  - To confirm the presence of exchangeable protons (e.g., -OH and -NH), a  $\text{D}_2\text{O}$  exchange experiment can be performed by adding a drop of  $\text{D}_2\text{O}$  to the NMR tube and re-acquiring the spectrum.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024 or more scans (due to the low natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Allylaminocarbonylphenylboronic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.

- Sample Analysis:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
  - The spectral range is typically 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Allylaminocarbonylphenylboronic acid**.

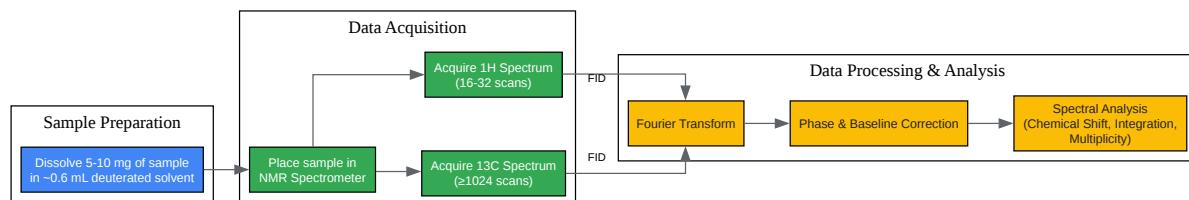
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.<sup>[2]</sup> The solution may need to be further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range.
- Instrument: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.
- Data Acquisition:
  - The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-20  $\mu\text{L/min}$  for direct infusion or higher for LC-MS).
  - Acquire spectra in both positive and negative ion modes to observe  $[\text{M}+\text{H}]^+$  and  $[\text{M}-\text{H}]^-$  ions, respectively.

- Typical ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) should be optimized for the compound.
- For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

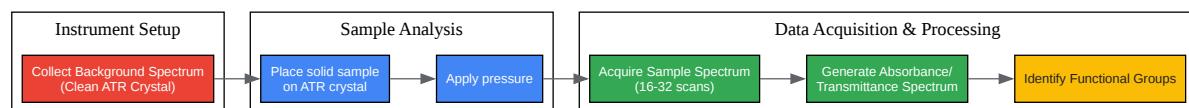
## Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the workflows for the described spectroscopic experiments.



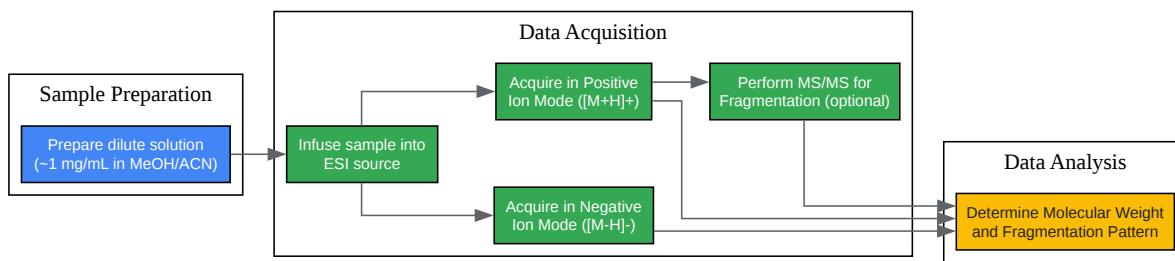
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for FTIR Spectroscopy (ATR).



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Caption: Workflow for Mass Spectrometry (ESI).

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## References

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- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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